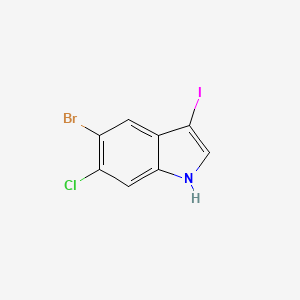

5-Bromo-6-chloro-3-iodo-1H-indole

Description

Significance of Indole (B1671886) Scaffolds in Modern Organic Synthesis

Indole and its derivatives are fundamental building blocks in modern organic synthesis, prized for their prevalence in a wide array of natural products and pharmaceuticals. derpharmachemica.comacs.org This "privileged scaffold" is a key structural component in many biologically important compounds, including alkaloids, and is integral to the development of agents with antiviral, antimicrobial, anti-inflammatory, and anticancer properties. derpharmachemica.comnih.gov The indole ring system's inherent reactivity and ability to be readily modified make it a versatile platform for constructing complex molecular architectures. mdpi.com Classic synthetic methods like the Fischer, Bischler, and Bartoli indole syntheses, alongside modern transition-metal-catalyzed reactions, have provided chemists with a robust toolbox for creating functionalized indoles. acs.orgnih.govacs.org

The diverse applications of indole-based compounds are vast. For instance, serotonin, a crucial neurotransmitter, and melatonin, a neurohormone, both feature the indole core. nih.gov Furthermore, indole-3-acetic acid is a significant plant hormone. nih.gov In the realm of synthetic chemistry, the indole nucleus is a cornerstone for developing new drug candidates targeting a multitude of diseases. nih.govmdpi.com The continuous development of efficient and innovative methods to construct and functionalize the indole backbone remains a major focus of synthetic research. acs.orgacs.org

Strategic Importance of Halogenation in Indole Functionalization

Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) into molecules, is a powerful strategy for functionalizing indole scaffolds. acs.org Halogenated indoles are not only valuable as synthetic intermediates for a variety of chemical transformations, including metal-catalyzed cross-coupling reactions, but they also exhibit a wide range of biological activities. acs.orgnih.gov The presence, type, and position of the halogen atom can significantly influence a molecule's physicochemical properties, such as its lipophilicity and metabolic stability, which are critical for drug design. nih.gov

The introduction of halogens can be crucial for the bioactivity of natural products and pharmaceuticals. nih.gov For example, marine organisms are a rich source of halogenated indole alkaloids with interesting biological properties. nih.gov The strategic placement of halogens can lead to enhanced potency and selectivity for specific biological targets. nih.gov Modern synthetic methods, such as those utilizing oxone-halide systems, offer environmentally friendly and efficient ways to produce 2- or 3-haloindoles, further expanding the accessibility and utility of these important compounds. acs.orgorganic-chemistry.org The regioselectivity of halogenation—controlling where the halogen atom attaches to the indole ring—is a key challenge and an area of active research, with factors like the protecting group on the indole nitrogen playing a decisive role. acs.orgresearchgate.net

Overview of Research Paradigms for Polyhalogenated Aromatic Heterocycles

Polyhalogenated aromatic heterocycles, which include indoles bearing multiple halogen atoms, represent a significant class of compounds with diverse applications and environmental relevance. mdpi.com Research in this area often focuses on understanding their synthesis, reactivity, and biological effects. nih.govnih.gov The reactivity of C-X (carbon-halogen) bonds in these molecules does not always follow the expected trend of I > Br > Cl > F, especially in bicyclic heteroaromatic systems where the electronic nature of the ring system can lead to unusual reactivity patterns. wuxiapptec.com

The study of polyhalogenated aromatic hydrocarbons (PAHs) and their heterocyclic analogues is also driven by their environmental persistence and potential toxicity. mdpi.comwikipedia.org Understanding the metabolic activation and potential for DNA damage of these compounds is a key area of toxicological research. nih.gov Synthetic chemists, on the other hand, are interested in harnessing the unique reactivity of polyhalogenated heterocycles for the construction of complex molecules through selective cross-coupling reactions. wuxiapptec.com The ability to predict and control the regioselectivity of reactions on these substrates is a significant challenge that is being addressed through computational and experimental approaches. wuxiapptec.com

Contextualizing 5-Bromo-6-chloro-3-iodo-1H-indole within Halogenated Indole Research

This compound is a specific polyhalogenated indole that serves as a valuable building block in organic synthesis. chemicalbook.com Its structure features a unique combination of three different halogen atoms at distinct positions on the indole ring, which imparts specific reactivity and potential for diverse functionalization. The presence of bromine, chlorine, and iodine atoms offers multiple sites for selective chemical transformations, such as substitution and cross-coupling reactions.

This particular compound is a prime example of the type of complex halogenated heterocycles that are of interest to researchers. The distinct electronic environment created by the three different halogens can lead to predictable, yet non-obvious, reactivity patterns, making it an interesting substrate for methodological studies in organic synthesis. While specific research findings on the biological activities of this compound are not extensively detailed in the provided search results, the general importance of halogenated indoles in medicinal chemistry suggests its potential as a scaffold for the development of new bioactive compounds. nih.govwur.nlnih.gov The synthesis and further functionalization of such polyhalogenated indoles contribute to the expanding library of complex heterocyclic compounds available for screening in drug discovery and materials science.

Compound Information Table

| Compound Name |

| This compound |

| 4-chloroindole |

| 6-iodoindole |

| 5-chloro-2-methyl indole |

| 4,4′-dimethylindigo |

| quindoline |

| pibocin A |

| pibocin B |

| rivularin B |

| rivularin D1 |

| bromocriptine |

| lergotrile |

| 4-chloro-7-iodopyrrolotriazine |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one |

| 5-Bromo-6-chloro-1H-indole |

| 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide, cyclohexylammonium salt |

| Naphthalene |

| Anthracene |

| Phenanthrene |

| Serotonin |

| Melatonin |

| Indole-3-acetic acid |

| Indomethacin |

| Sumatriptan |

| Mersicarpine |

| Cryptotackiene |

| Plakohypaphorines A–C |

| Meridianins |

| Variolins |

| Psammopemmins |

| Aplicyanins |

| Aplysinopsins |

| Leptoclinidamines |

| Vancomycin |

| Triiodothyronine |

| Thyroxine |

Interactive Data Table: Properties of 5-Bromo-6-chloro-1H-indole

| Property | Value |

| Molecular Formula | C8H5BrClN |

| Molecular Weight | 230.49 g/mol |

| CAS Number | 122531-09-3 |

| IUPAC Name | 5-bromo-6-chloro-1H-indole |

| Synonyms | 5-Bromo-6-chloroindole |

| ChEMBL ID | CHEMBL5202453 |

Data sourced from PubChem. nih.gov

Interactive Data Table: Properties of 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide, cyclohexylammonium salt

| Property | Value |

| Molecular Formula | C₁₄H₁₃BrClNO₇·C₆H₁₃N |

| Molar Mass | 521.79 g/mol |

| CAS Number | 144110-43-0 |

| Catalogue Number | 125240 |

Data sourced from a commercial supplier. dcfinechemicals.com

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-chloro-3-iodo-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClIN/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-3,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQJSKAJEJWERN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 6 Chloro 3 Iodo 1h Indole and Its Derivatives

Precursor Synthesis Strategies for Halogenated Indole (B1671886) Intermediates

Synthesis of 5-Bromo-6-chloro-1H-indole Precursor

A notable synthetic route to 5-bromo-6-chloro-1H-indole commences from 1-bromo-2-chloro-4-nitrobenzene. This approach involves the reaction of the nitroaromatic precursor with vinylmagnesium bromide in tetrahydrofuran (THF) at low temperatures (-40°C). The reaction proceeds through a nucleophilic addition of the vinyl Grignard reagent to the nitro-activated aromatic ring, followed by a cyclization cascade that ultimately furnishes the indole core. Subsequent workup with aqueous ammonium chloride and purification by column chromatography affords the desired 5-bromo-6-chloro-1H-indole. However, this method has been reported with a modest yield of 15%.

Another versatile and widely employed method for indole synthesis is the Leimgruber-Batcho indole synthesis. This two-step procedure involves the initial formation of an enamine from a substituted o-nitrotoluene, followed by a reductive cyclization to form the indole ring. For the synthesis of 5-bromo-6-chloro-1H-indole, a plausible starting material would be 4-bromo-5-chloro-2-nitrotoluene. The synthesis of this precursor can be achieved from 4-fluoro-3-nitrotoluene through a series of nitration and halogen exchange reactions. The Leimgruber-Batcho approach offers the advantage of utilizing readily available starting materials and generally provides good yields for a variety of substituted indoles.

A patent has described a multi-step synthesis that leads to a derivative of 5-bromo-6-chloro-indole, which can be adapted for the synthesis of the parent indole. This strategy begins with the bromination of 4-chloro-2-aminobenzoic acid using N-bromosuccinimide (NBS) to yield 5-bromo-4-chloro-2-aminobenzoic acid. This intermediate then undergoes a nucleophilic substitution reaction with sodium chloroacetate to form N-(4-bromo-5-chloro-2-carboxyl)phenylglycine. A subsequent cyclization and decarboxylation reaction, typically promoted by acetic anhydride and sodium acetate, would lead to the formation of the 5-bromo-6-chloro-1H-indole core.

| Starting Material | Key Reagents | Intermediate(s) | Product | Reported Yield |

| 1-Bromo-2-chloro-4-nitrobenzene | Vinylmagnesium bromide, THF, NH4Cl | - | 5-Bromo-6-chloro-1H-indole | 15% |

| 4-Chloro-2-aminobenzoic acid | NBS, Sodium chloroacetate, Acetic anhydride, Sodium acetate | 5-Bromo-4-chloro-2-aminobenzoic acid, N-(4-bromo-5-chloro-2-carboxyl)phenylglycine | 5-Bromo-6-chloro-1H-indole derivative | Not specified |

| 4-Bromo-5-chloro-2-nitrotoluene | DMF-DMA, Fe/AcOH | Enamine intermediate | 5-Bromo-6-chloro-1H-indole | Good (general method) |

Methodologies for Introducing Iodine at the C3 Position

The introduction of an iodine atom at the C3 position of the indole ring is a crucial step in the synthesis of the target compound. The C3 position is the most nucleophilic site in the indole ring and is thus highly susceptible to electrophilic attack. Various electrophilic iodinating agents can be employed for this transformation.

Commonly used reagents for the C3-iodination of indoles include molecular iodine (I₂) and N-iodosuccinimide (NIS). The reaction is typically carried out in a suitable solvent such as dichloromethane, acetonitrile (B52724), or DMF. For indoles bearing electron-withdrawing groups, which deactivate the ring towards electrophilic substitution, stronger iodinating conditions may be necessary. For instance, the use of iodine monochloride (ICl) can be effective for the iodination of less reactive indole substrates.

A study on the iodine-catalyzed electrophilic substitution of indoles demonstrated that molecular iodine can effectively catalyze the reaction of indoles with various electrophiles. beilstein-journals.orgnih.gov This suggests that direct iodination with I₂ in the presence of a suitable catalyst or under optimized reaction conditions can be a viable strategy. The reaction of indoles substituted with electron-withdrawing groups, such as fluoro and bromo, has been shown to proceed in good to excellent yields. nih.gov

Furthermore, a disulfide-catalyzed electrophilic iodination of aromatic compounds using 1,3-diiodo-5,5-dimethylhydantoin (DIH) has been developed. This system is applicable to a wide range of electron-rich aromatic compounds, including indoles, and proceeds under mild conditions.

| Indole Substrate | Iodinating Agent | Solvent | Conditions | Product |

| Indole | I₂ | Dichloromethane | Room Temperature | 3-Iodoindole |

| Electron-deficient Indole | NIS, ICl | Acetonitrile | Varies | 3-Iodoindole derivative |

| Indole | DIH, Disulfide catalyst | Acetonitrile | Mild conditions | 3-Iodoindole |

Regioselective and Chemoselective Halogenation Approaches for Indoles

The synthesis of polysubstituted indoles like 5-bromo-6-chloro-3-iodo-1H-indole hinges on the ability to control the regioselectivity of halogenation reactions. The indole nucleus possesses multiple sites susceptible to electrophilic attack, and directing the halogenation to a specific position is a significant synthetic challenge.

Directed Halogenation Strategies

Directed C-H functionalization has emerged as a powerful tool for the regioselective modification of aromatic and heteroaromatic compounds. In the context of indoles, a directing group can be installed at a specific position to guide the halogenation to a desired site. For instance, a directing group at the N1 position can facilitate halogenation at the C2 or C7 positions, while a directing group at the C3 position can direct functionalization to the C2 or C4 positions.

Palladium-catalyzed C-H halogenation of indolines and tetrahydroquinolines with a removable directing group has been reported to achieve regioselective halogenation at the C7 position of indolines. While this applies to the reduced indole core, similar strategies can be envisioned for the aromatic indole system.

Selective Bromination and Chlorination Protocols on Indole Systems

The selective introduction of bromine and chlorine onto the indole ring requires careful choice of reagents and reaction conditions.

For selective bromination , N-bromosuccinimide (NBS) is a commonly used reagent. The regioselectivity of bromination with NBS can be influenced by the solvent and the presence of substituents on the indole ring. In non-polar solvents, bromination often occurs at the C3 position. For indoles with a substituted C3 position, bromination may occur at the C2 position or on the benzene (B151609) ring. A method for the selective bromination of indole alkaloids at the C5 position has been developed using pyridinium tribromide and hydrochloric acid in methanol. core.ac.uk This method is fast, high-yielding, and does not require protecting groups. core.ac.uk

For selective chlorination , N-chlorosuccinimide (NCS) is a frequently employed reagent. Similar to bromination, the reaction conditions can be tuned to achieve the desired regioselectivity. An electrochemical approach for the selective halogenation of N-heteroarenes, including indoles, has been developed using ammonium halides as the halogen source. semanticscholar.org This method is environmentally friendly and provides good to excellent yields of halogenated products. semanticscholar.org Chlorination of 1-hydroxyindole derivatives with NCS has been shown to produce 3,3-dichloro-3H-indole 1-oxides, which can then be converted to 3-chloro-1-hydroxyindoles. researchgate.net

| Halogenation | Reagent | Position | Conditions |

| Bromination | NBS | C3 | Non-polar solvent |

| Bromination | Pyridinium tribromide/HCl | C5 | Methanol, 0°C core.ac.uk |

| Chlorination | NCS | C3 | Varies |

| Chlorination | NH₄Cl (electrochemical) | Varies | Ethanol, atmospheric environment semanticscholar.org |

Electrophilic Iodination Mechanistic Considerations

The electrophilic iodination of indoles proceeds through a classic electrophilic aromatic substitution mechanism. The indole ring, being electron-rich, acts as a nucleophile and attacks an electrophilic iodine species.

The reaction is initiated by the generation of an electrophilic iodine source. With molecular iodine (I₂), a Lewis acid or an oxidizing agent can be used to polarize the I-I bond, making one of the iodine atoms more electrophilic. In the absence of such activators, the reaction can still proceed, albeit more slowly, through the formation of a charge-transfer complex between the indole and iodine.

The nucleophilic C3 position of the indole then attacks the electrophilic iodine, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. In this intermediate, the positive charge is delocalized over the indole ring, including the nitrogen atom. Finally, a base, which can be the solvent or the counter-ion of the iodine source, abstracts a proton from the C3 position, restoring the aromaticity of the indole ring and yielding the 3-iodoindole product.

In the case of iodine-catalyzed reactions, a plausible mechanism involves the activation of a substrate by iodine, followed by the generation of an electrophilic intermediate which then undergoes a C3-selective Friedel-Crafts type reaction with the indole. nih.gov The catalyst is then regenerated in a subsequent step. nih.gov

Conventional Indole Core Construction for Polyhalogenated Derivatives

Traditional methods for constructing the indole nucleus have been adapted to accommodate the synthesis of polyhalogenated derivatives. These established reactions, while sometimes requiring harsh conditions, provide fundamental routes to these important molecular frameworks.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of indole chemistry. wikipedia.orgthermofisher.com The reaction typically involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgthermofisher.com For polyhalogenated indoles, this method requires appropriately substituted phenylhydrazines.

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A subsequent organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849), yields the aromatic indole core. wikipedia.org The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃, is crucial for the reaction's success. wikipedia.org

| Starting Materials | Conditions | Product | Key Features |

| Substituted Phenylhydrazine, Aldehyde/Ketone | Acid Catalyst (Brønsted or Lewis), Heat | Substituted Indole | Versatile, well-established, tolerates a range of substituents. wikipedia.orgthermofisher.com |

In practice, the synthesis can often be performed as a one-pot reaction, where the intermediate arylhydrazone is not isolated. thermofisher.com However, the use of unsymmetrical ketones can lead to a mixture of regioisomeric products, a challenge that needs to be considered in the synthesis of specific polyhalogenated indoles. thermofisher.com A palladium-catalyzed variation of the Fischer indole synthesis allows for the cross-coupling of aryl bromides and hydrazones, expanding the scope of this classical method. wikipedia.org

Madelung Indole Synthesis and Modern Variants

The Madelung synthesis, first reported in 1912, offers a different approach to the indole core through the intramolecular cyclization of N-phenylamides using a strong base at high temperatures. wikipedia.org This method is particularly useful for preparing 2-alkynylindoles, which are not easily accessible through other routes. wikipedia.org

The reaction is typically carried out using sodium or potassium alkoxide bases in solvents like hexane or tetrahydrofuran at temperatures between 200–400 °C. wikipedia.org A key step involves the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. wikipedia.org

Recent advancements have aimed to mitigate the harsh conditions of the traditional Madelung synthesis. For instance, a modified, transition-metal-free method utilizes a LiN(SiMe₃)₂/CsF system, enabling the synthesis of N-methyl-2-phenylindoles in a one-pot process with high yields (50-90%). organic-chemistry.org This modern variant demonstrates broader functional group compatibility and proceeds under milder conditions (110°C). organic-chemistry.org Another modification involves a copper-catalyzed amidation/condensation strategy, which also allows for the synthesis to proceed under less extreme conditions. clockss.org

| Method | Starting Materials | Conditions | Key Features |

| Traditional Madelung | N-phenylamides | Strong base (e.g., NaOEt), High temperature (200-400°C) | Access to 2-substituted indoles. wikipedia.org |

| LiN(SiMe₃)₂/CsF Variant | Methyl benzoate, N-methyl-o-toluidine | LiN(SiMe₃)₂, CsF, 110°C | Milder conditions, high yields, broad substrate scope. organic-chemistry.org |

| Copper-Catalyzed Variant | 2-iodophenylacetonitrile, Alkanamides | CuI, diamine ligand, K₃PO₄, 110°C | Milder conditions, amidation and cyclization in one pot. clockss.org |

Reissert Indole Synthesis Approaches

The Reissert indole synthesis provides a pathway to indoles from ortho-nitrotoluene and diethyl oxalate. wikipedia.org The initial step is a condensation reaction to form ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate then undergoes reductive cyclization, typically with zinc in acetic acid, to yield the indole-2-carboxylic acid, which can be subsequently decarboxylated by heating to give the parent indole. wikipedia.org

This method is particularly valuable for synthesizing indoles with specific substitution patterns that may be difficult to achieve through other classical methods. The choice of reducing agent and reaction conditions can influence the final product; for example, catalytic hydrogenation may yield the corresponding ester instead of the carboxylic acid.

Modern Catalytic Methods for the Synthesis of this compound

The advent of modern catalytic chemistry has revolutionized the synthesis of complex molecules, including polyhalogenated indoles. These methods offer greater efficiency, selectivity, and functional group tolerance compared to many classical techniques.

Metal-Catalyzed Cross-Coupling Strategies for Halogenated Indoles (e.g., Sonogashira, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively applied to the functionalization of halogenated indoles. researchgate.net

The Sonogashira coupling , which joins terminal alkynes with aryl or vinyl halides, is a prominent example. researchgate.net This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. researchgate.net The reactivity of the halogenated indole is crucial, with aryl iodides generally being more reactive than aryl bromides, allowing for selective and sequential couplings. thieme-connect.de For instance, starting from a 5-bromo-3-iodo-indole, the more reactive C-I bond can be selectively coupled under milder conditions, leaving the C-Br bond available for a subsequent coupling reaction at a higher temperature. thieme-connect.de

The Suzuki-Miyaura coupling is another widely used palladium-catalyzed reaction that couples an organoboron reagent with an organic halide or triflate. libretexts.orgnih.gov This reaction is known for its mild conditions, tolerance of various functional groups, and the low toxicity of its reagents and byproducts. nih.gov It provides an efficient route to biaryl compounds and has been successfully applied to the synthesis of functionalized indoles. mdpi.com

| Reaction | Catalyst System | Coupling Partners | Key Features |

| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst | Halogenated indole, Terminal alkyne | Forms C(sp)-C(sp²) bonds, allows for sequential couplings based on halogen reactivity. thieme-connect.demdpi.com |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Halogenated indole, Organoboron reagent | Forms C(sp²)-C(sp²) bonds, mild conditions, high functional group tolerance. libretexts.orgmdpi.com |

C-H Activation and Functionalization Techniques for Indole Halogenation

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of indoles, including halogenation. mdpi.com These methods avoid the need for pre-functionalized starting materials, offering more direct and efficient synthetic routes.

Transition metal catalysts, including those based on palladium, rhodium, and ruthenium, have been employed for the regioselective C-H functionalization of the indole core. nih.govmdpi.com The use of directing groups can control the position of functionalization. For example, a formyl group at the C3 position can direct arylation to the C4 position. nih.gov

Recent developments have also focused on transition-metal-free C-H halogenation methods. These protocols often utilize readily available halide salts as the halogen source and can offer high regioselectivity under mild conditions, making them practical and environmentally friendly alternatives. researchgate.net For instance, 3-halogenated indoles can be produced with high regioselectivity using simple halide salts. researchgate.net

Photoredox and Electrochemical Synthesis of Halogenated Indoles

Recent advancements in synthetic organic chemistry have highlighted the utility of photoredox and electrochemical methods for the construction of complex molecules under mild conditions. These techniques offer alternative pathways for the formation of carbon-halogen bonds, often with high efficiency and selectivity.

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including the halogenation of aromatic and heteroaromatic compounds researchgate.net. This methodology typically involves the use of a photocatalyst that, upon excitation with visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates.

While a direct photoredox synthesis of this compound has not been explicitly reported in the literature, the principles of photoredox catalysis can be applied to propose a potential synthetic route. A plausible strategy would involve the late-stage iodination of a pre-functionalized indole precursor, such as 5-bromo-6-chloro-1H-indole. The commercial availability of this precursor makes it an attractive starting material.

A general proposed mechanism for the photoredox-mediated iodination of an indole derivative is depicted below:

Excitation of the Photocatalyst: A suitable photocatalyst (e.g., a ruthenium or iridium complex) absorbs visible light and is excited to a higher energy state.

Single-Electron Transfer (SET): The excited photocatalyst can then interact with an iodine source, such as molecular iodine (I₂) or an N-iodoamide, to generate an iodine radical (I•) through a SET process.

Radical Addition to Indole: The highly reactive iodine radical can then add to the electron-rich C3 position of the 5-bromo-6-chloro-1H-indole.

Rearomatization: Subsequent oxidation and deprotonation of the resulting intermediate would lead to the formation of the desired this compound and regeneration of the photocatalyst.

The choice of photocatalyst, solvent, and iodine source would be critical in optimizing the yield and selectivity of such a reaction.

Electrochemical Synthesis:

Electrosynthesis offers a green and sustainable alternative to traditional chemical methods by using electricity as a "reagent" to drive chemical reactions. In the context of halogenated indoles, electrochemical methods can be employed for both the direct halogenation of the indole ring and for the synthesis of the indole scaffold itself.

A potential electrochemical approach for the synthesis of this compound could involve the anodic oxidation of an iodide salt in the presence of 5-bromo-6-chloro-1H-indole. The electrochemical oxidation of iodide ions (I⁻) generates reactive iodine species (e.g., I₂ or I₃⁻) in situ, which can then act as the halogenating agent.

A study on the divergent electrosynthesis of 3-iodoindoles from 2-ethynylanilines in an aqueous medium highlights the potential of this technique rsc.org. By controlling the electrode material and the amount of charge passed, the reaction could be selectively directed towards the formation of either 3-iodoindoles or the corresponding non-iodinated indoles rsc.org. This level of control could be advantageous in the synthesis of polyhalogenated indoles.

A proposed electrochemical synthesis could be carried out in an undivided cell with a graphite anode and a platinum cathode. The reaction mixture would consist of 5-bromo-6-chloro-1H-indole and a source of iodide, such as potassium iodide (KI), in a suitable solvent system. Applying a constant current would lead to the oxidation of iodide at the anode, generating the electrophilic iodine species necessary for the C3-iodination of the indole.

| Method | Proposed Precursor | Potential Reagents/Conditions | Key Advantages |

| Photoredox Catalysis | 5-Bromo-6-chloro-1H-indole | Photocatalyst (e.g., [Ru(bpy)₃]²⁺), Iodine source (e.g., I₂, NIS), Visible light | Mild reaction conditions, High functional group tolerance |

| Electrochemical Synthesis | 5-Bromo-6-chloro-1H-indole | Iodide source (e.g., KI), Undivided cell, Graphite anode | Use of electricity as a green reagent, In situ generation of halogenating agent |

Sustainable and Green Chemistry Principles in Halogenated Indole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of halogenated indoles, these principles can be applied through the use of environmentally benign solvents, catalyst-free or metal-free methodologies, and biocatalysis.

Performing reactions in the absence of organic solvents or in aqueous media is a cornerstone of green chemistry. Solvent-free reactions, often conducted under neat conditions, can lead to higher reaction rates, improved selectivity, and simplified work-up procedures. Aqueous synthesis, on the other hand, utilizes the most abundant and environmentally benign solvent.

While the direct synthesis of this compound in solvent-free or aqueous media has not been documented, related methodologies for other halogenated indoles suggest its feasibility. For instance, a green oxidation of indoles using a halide catalysis system with oxone as the terminal oxidant in a mixed aqueous-organic solvent system has been reported ntu.edu.sg. This approach could potentially be adapted for the halogenation of pre-functionalized indoles.

A hypothetical solvent-free approach for the iodination of 5-bromo-6-chloro-1H-indole could involve grinding the solid reactants (indole and an iodinating agent like N-iodosuccinimide) together, possibly with a solid-supported catalyst, and heating the mixture.

The development of catalyst-free and metal-free synthetic methods is highly desirable to avoid contamination of the final product with residual metal catalysts, which is particularly important in the synthesis of pharmaceutical intermediates.

Several metal-free methods for the halogenation of indoles have been reported. A notable example is the use of an oxone-halide system for the selective C2 or C3 halogenation of indoles, which avoids the use of stoichiometric halogenating agents and the production of toxic byproducts acs.org. The regioselectivity in this system is controlled by the nature of the protecting group on the indole nitrogen acs.org.

A potential catalyst-free and metal-free approach for the synthesis of this compound could involve the direct reaction of 5-bromo-6-chloro-1H-indole with a suitable iodinating agent under optimized reaction conditions, potentially promoted by a non-metallic additive or simply by thermal activation. For example, a visible-light-mediated iodoamination of olefins has been achieved without a catalyst, suggesting that direct photoactivation of certain substrates and reagents is possible organic-chemistry.org.

| Green Chemistry Approach | Potential Application for this compound Synthesis | Key Principles Addressed |

| Solvent-Free Synthesis | Grinding of 5-bromo-6-chloro-1H-indole with a solid iodinating agent. | Prevention of waste (solvents), Atom economy. |

| Aqueous Media Synthesis | Halogenation using a water-soluble halogenating agent or a phase-transfer catalyst. | Use of safer solvents. |

| Catalyst-Free/Metal-Free Synthesis | Direct reaction with an iodinating agent under thermal or photochemical conditions. | Catalysis (avoiding metal catalysts), Safer chemicals. |

Enzymatic halogenation represents a highly attractive green chemistry approach, offering remarkable selectivity under mild, aqueous conditions frontiersin.orgnih.gov. Halogenase enzymes, particularly flavin-dependent halogenases (FDHs), can catalyze the regioselective halogenation of a wide range of aromatic substrates, including indoles frontiersin.orgnih.gov.

While the enzymatic synthesis of the specific tri-halogenated indole, this compound, has not been reported, studies on engineered halogenases have demonstrated the potential for polyhalogenation of the indole ring. For example, engineered RebH halogenase variants have shown altered substrate specificity, enabling the halogenation of various indole compounds that are not substrates for the wild-type enzyme researchgate.net.

A chemoenzymatic approach could be envisioned for the synthesis of this compound. This strategy would involve the use of a halogenase enzyme to introduce one or more halogens onto the indole scaffold with high regioselectivity, followed by chemical steps to complete the synthesis. For instance, a tryptophan halogenase could be used to introduce a halogen at a specific position on the indole ring of a tryptophan derivative, which could then be further modified chemically.

Research into the substrate scope of existing halogenases and the engineering of new enzyme variants will be crucial for developing biocatalytic routes to complex polyhalogenated indoles.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 6 Chloro 3 Iodo 1h Indole

Electrophilic Substitution Pathways and Regiocontrol in Polyhalogenated Indoles

Electrophilic substitution is a fundamental reaction of indoles. The presence of multiple halogen substituents, as in 5-Bromo-6-chloro-3-iodo-1H-indole, introduces complex regiochemical questions.

Relative Reactivity of C2, C3, and Aromatic Ring Positions

The indole (B1671886) ring is inherently electron-rich, making it susceptible to electrophilic attack. The C3 position is generally the most nucleophilic and kinetically favored site for electrophilic substitution in unsubstituted indole. researchgate.netnih.govquimicaorganica.orgic.ac.uk This preference is attributed to the ability of the nitrogen atom to stabilize the resulting cationic intermediate, the Wheland intermediate, through resonance. ic.ac.uk When the C3 position is blocked, electrophilic attack typically occurs at the C2 position. researchgate.net The benzene (B151609) portion of the indole ring is less reactive towards electrophiles than the pyrrole (B145914) ring. acs.org

In the case of this compound, the C3 position is substituted with an iodine atom. This directs electrophilic attack to other positions on the ring. While the C2 position is electronically favored for substitution after C3, the presence of halogens on the benzene ring can also influence the site of further electrophilic attack. researchgate.netbeilstein-journals.org For instance, bromination of 3-bromoindole can occur at the 5-position. nih.gov

Influence of Halogen Substituents on Electrophilic Reactivity

Halogen atoms exert a dual electronic effect on aromatic rings: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). openstax.org While halogens are generally deactivating towards electrophilic aromatic substitution due to their strong inductive effect, they are ortho-, para-directing because of their resonance effect which stabilizes the carbocation intermediate at these positions. openstax.org

In this compound, the halogens at positions 5 and 6 deactivate the benzene ring towards further electrophilic substitution. The iodine at C3 also influences the reactivity of the pyrrole ring. Although iodine is the least electronegative of the common halogens, its presence at the most reactive C3 position significantly alters the electronic landscape of the molecule. Any further electrophilic substitution would likely occur at the C2 position, assuming the reaction conditions are forcing enough to overcome the deactivating effects of the existing halogens. researchgate.netmdpi.com

Nucleophilic Aromatic Substitution (SNAr) Potential of Haloindoles

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of halogenated aromatic compounds, including haloindoles. This reaction typically requires the presence of electron-withdrawing groups to activate the ring towards nucleophilic attack. wikipedia.orglibretexts.org

Chemo- and Regioselectivity in SNAr Reactions

In polyhalogenated indoles, the site of nucleophilic attack is determined by the electronic activation of the ring and the nature of the leaving group. Generally, SNAr reactions on haloindoles are not as facile as on other electron-deficient aromatic systems unless activating groups are present. baranlab.org However, under specific conditions, such as using a strong base in a polar aprotic solvent like DMSO, N-arylation of indoles with chloro- and fluoroarenes can occur via an SNAr mechanism. mdpi.com The regioselectivity in such reactions is highly dependent on the specific substrate and reaction conditions.

Interplay of Halogen Type and Position on SNAr Reactivity

The leaving group ability in SNAr reactions follows the general trend: F > Cl ≈ Br > I. wikipedia.orgnih.gov This is contrary to the trend observed in SN2 reactions and is attributed to the rate-determining step being the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond. wikipedia.org

Cross-Coupling Reactions Involving Halogenated Positions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly useful for the functionalization of polyhalogenated heterocycles. researchgate.net The different reactivities of the C-I, C-Br, and C-Cl bonds allow for selective and sequential couplings.

The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl > C–F, which is based on the bond dissociation energies. nih.gov This chemoselectivity allows for the stepwise functionalization of polyhalogenated substrates.

For this compound, the C-I bond at the C3 position is expected to be the most reactive site for cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. nih.govnih.govnih.gov Following the reaction at C3, the C-Br bond at C5 would be the next most reactive site, and finally, the C-Cl bond at C6 would be the least reactive. This differential reactivity allows for the selective introduction of different substituents at each of the halogenated positions.

Table 1: Reactivity of Halogenated Positions in Cross-Coupling Reactions

| Position | Halogen | Bond Type | Relative Reactivity | Potential Coupling Reactions |

|---|---|---|---|---|

| C3 | Iodine | C-I | Highest | Suzuki-Miyaura, Sonogashira, Heck, Stille |

| C5 | Bromine | C-Br | Intermediate | Suzuki-Miyaura, Sonogashira, Heck |

For example, a Suzuki-Miyaura coupling could be performed selectively at the C3-iodo position using a suitable palladium catalyst and a boronic acid. nih.gov Subsequently, a second cross-coupling reaction, perhaps a Sonogashira coupling with a terminal alkyne, could be carried out at the C5-bromo position under slightly more forcing conditions. libretexts.org Finally, functionalization of the C6-chloro position would require a more active catalyst system, as C-Cl bonds are notoriously less reactive. nih.gov This stepwise approach provides a powerful strategy for the synthesis of complex, polysubstituted indole derivatives.

Palladium-Catalyzed (e.g., Suzuki-Miyaura, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions exploit the different reactivities of the C-I, C-Br, and C-Cl bonds.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a widely used method for creating C-C bonds. For trihalogenated indoles, the reaction can be directed to a specific halogen site by carefully selecting the reaction conditions. The reactivity order generally follows the trend of C-I > C-Br > C-Cl, allowing for sequential couplings. For instance, a Suzuki-Miyaura reaction on a dihalogenated indole has been shown to proceed selectively at the C-I bond. researchgate.net The use of palladium nanoparticles has been explored for Suzuki-Miyaura couplings of bromoindoles, sometimes enabling reactions at ambient temperatures. researchgate.net

The Stille coupling utilizes organotin reagents and offers another avenue for selective functionalization. Similar to the Suzuki-Miyaura coupling, the reaction typically proceeds at the most reactive C-I bond first.

The Negishi coupling , involving an organozinc reagent, is also applicable to halogenated indoles. nih.gov It is particularly useful for introducing alkyl groups. The direct alkylation of bromoindoles using alkyl iodides has been achieved through Negishi cross-coupling, highlighting the utility of this method for creating functionalized tryptophan surrogates. nih.gov The choice of solvent can be critical in these reactions; for example, DMF has been reported to suppress side reactions like β-elimination when using sensitive substrates. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Typical Selectivity | Key Features |

| Suzuki-Miyaura | Organoboron | C-I > C-Br > C-Cl | Mild conditions, high tolerance of functional groups. researchgate.netresearchgate.net |

| Stille | Organotin | C-I > C-Br > C-Cl | Versatile, but toxicity of tin reagents is a concern. |

| Negishi | Organozinc | C-I > C-Br > C-Cl | Effective for C(sp³)-C(sp²) bond formation. nih.gov |

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods, particularly for the formation of C-N, C-O, and C-S bonds. These reactions often require harsher conditions (high temperatures) but can be effective for substrates that are challenging for palladium catalysis. acs.org In the case of polyhalogenated substrates, selective coupling at the most labile halogen (iodine) is generally observed. acs.org The choice of ligand is crucial for achieving high yields and selectivity in copper-catalyzed reactions. For instance, certain diamines and BINOL derivatives have been shown to be effective ligands. acs.org

Site-Selective Functionalization of Multiple Halogen Atoms

The differential reactivity of the C-I, C-Br, and C-Cl bonds is the cornerstone of site-selective functionalization of this compound. By carefully controlling reaction conditions, including the catalyst, ligands, and temperature, it is possible to sequentially replace the halogen atoms.

The general order of reactivity for oxidative addition in palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl. This allows for a stepwise approach where the iodine at the C3 position is typically substituted first, followed by the bromine at the C5 position, and finally the chlorine at the C6 position. This stepwise functionalization enables the synthesis of highly substituted and complex indole derivatives from a single trihalogenated precursor. Recent advancements have also focused on the challenging C-H bond functionalization on the benzenoid ring of indoles, offering further avenues for diversification. rsc.org

N-Functionalization Strategies of this compound

The nitrogen atom of the indole ring can be readily functionalized, which is often a necessary step to modify the electronic properties of the ring, improve solubility, or introduce a point of attachment for further elaboration.

Alkylation and Acylation at the N1 Position

N-alkylation and N-acylation are common strategies for modifying the indole nitrogen. Classical conditions for N-alkylation often involve the use of a strong base like sodium hydride in a polar aprotic solvent such as DMF or THF, followed by the addition of an alkyl halide. rsc.org This method is generally high-yielding and selective for N-alkylation over C-alkylation. rsc.org One-pot, three-component protocols have also been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, combining Fischer indolization with N-alkylation. rsc.org

N-acylation can be achieved using acylating agents like acid chlorides or anhydrides. A patent describes a synthesis route where an N-acetyl group is introduced and later removed, indicating its use as both a functional handle and a protecting group. google.com

Protecting Group Chemistry for N-H Indoles

In many synthetic sequences, it is necessary to protect the indole N-H to prevent unwanted side reactions. A variety of protecting groups are available for this purpose, with the choice depending on the stability of the group to the reaction conditions and the ease of its removal.

Common protecting groups for the indole nitrogen include:

Acetyl (Ac): Introduced using acetic anhydride. It can be removed under mild acidic or basic conditions.

tert-Butoxycarbonyl (Boc): Provides good protection and is typically removed with acid.

Benzyl (Bn): A robust protecting group, often removed by hydrogenolysis.

Sulfonyl groups (e.g., tosyl, mesyl): These electron-withdrawing groups can deactivate the indole ring towards electrophilic attack.

The selection of an appropriate protecting group is critical for the successful synthesis of complex indole derivatives.

Mechanistic Elucidation of Key Transformations for Trihalogenated Indoles

Understanding the mechanisms of the reactions involving trihalogenated indoles is crucial for optimizing reaction conditions and predicting outcomes.

In palladium-catalyzed cross-coupling reactions , the generally accepted mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond. The rate of this step follows the order C-I > C-Br > C-Cl, which is the basis for the observed selectivity.

Transmetalation: The organometallic reagent (e.g., organoboron, organozinc) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst.

For unprotected N-H indoles, the presence of the acidic proton can sometimes inhibit the catalytic cycle. nih.gov The N-H group can coordinate to the palladium center, leading to the formation of inactive catalyst species. nih.gov This is why N-protection is often employed.

In copper-mediated reactions , the mechanism is less universally agreed upon but is thought to involve either a radical pathway or an oxidative addition/reductive elimination cycle similar to that of palladium.

The site-selectivity in sequential functionalization is a direct consequence of the differences in bond dissociation energies of the carbon-halogen bonds. The weaker C-I bond undergoes oxidative addition much more readily than the stronger C-Br and C-Cl bonds, allowing for selective reaction at the C3 position. Once the iodine is replaced, the next most reactive site is the C5-Br bond.

Reaction Pathway Analysis of Functionalization Reactions

The functionalization of this compound can proceed through several key reaction pathways, primarily involving electrophilic substitution and metal-catalyzed cross-coupling reactions. The regioselectivity of these transformations is a critical aspect, influenced by the inherent reactivity of the indole nucleus and the specific positions of the halogen atoms.

Electrophilic Substitution: The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The C3 position is generally the most nucleophilic and prone to electrophilic substitution. In the case of 5-bromo-6-chloro-1H-indole, electrophilic iodination would be expected to occur at the C3 position to yield this compound. The presence of the electron-withdrawing bromine and chlorine atoms at the 5 and 6 positions, respectively, deactivates the benzene portion of the indole ring towards electrophilic attack.

Metal-Catalyzed Cross-Coupling Reactions: The presence of three distinct carbon-halogen bonds (C-I, C-Br, and C-Cl) on the indole ring opens up a wide array of possibilities for selective functionalization through metal-catalyzed cross-coupling reactions. The reactivity of these bonds in typical palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, follows the general trend of C-I > C-Br > C-Cl. This differential reactivity allows for sequential and site-selective introduction of new functional groups.

For instance, a Sonogashira coupling would be expected to occur selectively at the most reactive C-I bond at the 3-position. Studies on related 3-iodoindoles have demonstrated efficient coupling with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov Similarly, Suzuki-Miyaura coupling with boronic acids would preferentially take place at the C3-iodo position. Following the functionalization at C3, subsequent cross-coupling reactions could be directed towards the C5-bromo bond under more forcing conditions. The C6-chloro bond, being the least reactive, would require even more specialized catalytic systems or harsher reaction conditions for its activation. nih.govnih.gov

The table below summarizes the expected regioselectivity of common functionalization reactions on this compound based on the known reactivity of halogenated indoles.

| Reaction Type | Reagents and Conditions (Illustrative) | Expected Primary Site of Reaction | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | C3-I | 3-Aryl-5-bromo-6-chloro-1H-indole |

| Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N) | C3-I | 3-Alkenyl-5-bromo-6-chloro-1H-indole |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, base (e.g., Et₃N) | C3-I | 3-Alkynyl-5-bromo-6-chloro-1H-indole |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | C3-I | 3-Amino-5-bromo-6-chloro-1H-indole |

Transition State Characterization in Electrophilic and Metal-Catalyzed Reactions

Electrophilic Reactions: For electrophilic substitution at the C3 position, the reaction proceeds through a Wheland-type intermediate (a sigma complex). DFT calculations on the chlorination of indole have shown that the transition state involves the formation of a new C-Cl bond and the simultaneous transfer of a proton to a general base. researchgate.net The geometry of the transition state is characterized by a nearly linear O-Cl-C angle when hypochlorous acid is the electrophile in a general acid-catalyzed process. The activation energy for attack at different positions of the indole ring can be calculated, confirming the preference for C3 substitution.

For the Suzuki-Miyaura reaction, DFT studies on similar aryl halides have modeled the transition states for the oxidative addition of the C-X bond to the Pd(0) catalyst. The energy barrier for this step is significantly lower for C-I bonds compared to C-Br and C-Cl bonds, which rationalizes the observed selectivity. The transition state for the reductive elimination step, which forms the new C-C bond, has also been computationally characterized.

The following table presents hypothetical relative activation energies for the oxidative addition step in palladium-catalyzed cross-coupling reactions of this compound, based on general trends.

| C-X Bond | Relative Activation Energy (ΔG‡) | Rationale |

| C3-I | Low | Weaker bond, higher reactivity |

| C5-Br | Medium | Stronger bond than C-I |

| C6-Cl | High | Strongest C-X bond, least reactive |

Kinetic and Thermodynamic Considerations in Multi-Halogenated Indole Reactions

The kinetics and thermodynamics of functionalization reactions involving this compound are intrinsically linked to the stability of intermediates and the energy barriers of transition states.

Kinetic Control: In many instances, the functionalization of polyhalogenated indoles is under kinetic control, meaning the product distribution is determined by the relative rates of competing reaction pathways. The selective functionalization at the C3-iodo position is a classic example of kinetic control, as the oxidative addition of the C-I bond to a palladium(0) catalyst is significantly faster than that of the C-Br or C-Cl bonds. researchgate.net Reaction conditions, such as temperature and the choice of catalyst and ligands, can be tuned to enhance this kinetic selectivity. For example, milder conditions will favor reaction at the most labile C-I bond.

A patent describing the synthesis of a related compound, 5-bromo-6-chloro-3-indoxyl, from N-(4-bromo-5-chloro-2-carboxyl)phenylglycine through a cyclization-decarboxylation reaction highlights the thermodynamic favorability of forming the indole ring system. google.com

The study of reaction kinetics can provide quantitative data on reaction rates and the influence of substrate structure and reaction parameters. While specific kinetic data for this compound is not available in the literature, studies on related systems, such as the Heck coupling of bromo- and iodo-indoles, have shown that iodoindoles react significantly faster than their bromo counterparts. nih.gov

Computational and Theoretical Chemistry of 5 Bromo 6 Chloro 3 Iodo 1h Indole

Electronic Structure Elucidation and Reactivity Profiling

The electronic landscape of 5-Bromo-6-chloro-3-iodo-1H-indole is significantly modulated by the presence of three different halogen atoms (bromine, chlorine, and iodine) attached to the indole (B1671886) ring. Each halogen exerts a unique combination of inductive and resonance effects, which collectively shape the molecule's ground-state properties, reactivity, and stability.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide valuable insights into the ground state properties of this compound. asianpubs.orgcivilica.com These calculations can determine optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density.

Table 1: Illustrative DFT-Calculated Ground State Properties of this compound (Note: This table is illustrative and based on general principles of halogen substitution on indole, not on direct experimental or computational results for this specific molecule.)

| Parameter | Predicted Value | General Trend Explanation |

| C3-I Bond Length (Å) | ~2.10 | The C-I bond is the longest and weakest among the C-X bonds due to the large atomic radius of iodine. |

| C5-Br Bond Length (Å) | ~1.90 | The C-Br bond is intermediate in length and strength. |

| C6-Cl Bond Length (Å) | ~1.74 | The C-Cl bond is the shortest and strongest among the three C-X bonds. |

| Mulliken Charge on I | Slightly Positive | Iodine is the least electronegative of the three halogens and can even exhibit some electropositive character in certain bonding environments. |

| Mulliken Charge on Br | Negative | Bromine is more electronegative than carbon, leading to a partial negative charge. |

| Mulliken Charge on Cl | Negative | Chlorine is the most electronegative of the three halogens, resulting in the most significant partial negative charge. |

This is an interactive table. Click on the headers to learn more about the expected trends.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netaip.org

For this compound, the presence of electron-withdrawing halogens is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted indole. The HOMO is typically a π-orbital delocalized over the indole ring, while the LUMO is a π*-orbital. The halogen substituents will likely have a more pronounced effect on the HOMO energy, leading to a potential increase in the HOMO-LUMO gap compared to indole, suggesting enhanced stability. researchgate.netacs.org

The spatial distribution of the HOMO and LUMO provides further clues about reactivity. The HOMO is often localized on the pyrrole (B145914) ring of the indole system, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO may have significant contributions from the carbon atoms attached to the halogens, suggesting these sites as potential targets for nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Note: This table is illustrative and based on general principles of halogen substitution on indole.)

| Property | Predicted Value (eV) | Implication for Reactivity |

| HOMO Energy | Lower than indole | Reduced nucleophilicity compared to indole. |

| LUMO Energy | Lower than indole | Increased electrophilicity compared to indole. |

| HOMO-LUMO Gap | Larger than indole | Increased kinetic stability. |

This is an interactive table. Click on the headers to explore the implications for reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. youtube.comwisc.edursc.org By transforming the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs, NBO analysis quantifies the delocalization of electron density through hyperconjugative interactions.

In this compound, NBO analysis would reveal the nature of the carbon-halogen bonds and the extent of lone pair donation from the halogens to the indole ring's π-system. The analysis of the second-order perturbation energies (E(2)) in the NBO framework quantifies the donor-acceptor interactions. For instance, it would show the stabilization energy resulting from the interaction between the lone pair orbitals of the halogens (donor) and the antibonding π* orbitals of the indole ring (acceptor). While the resonance donation from halogens is generally weaker than their inductive withdrawal, NBO analysis can provide a quantitative measure of this effect. rsc.org

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. acs.orgnih.govrsc.org The ESP is mapped onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP surface is expected to show regions of negative potential around the nitrogen atom of the indole ring and potentially on the halogen atoms, reflecting their lone pairs. The hydrogen atom attached to the nitrogen (N-H) would exhibit a positive potential, making it a potential hydrogen bond donor. The presence of the electron-withdrawing halogens would likely lead to a more positive potential on the carbon atoms of the indole ring, particularly those adjacent to the halogen substituents, making them more susceptible to nucleophilic attack than in the parent indole.

Conformational Analysis and Stereoelectronic Effects of Trihalogenation

The presence of multiple, bulky halogen substituents can significantly influence the conformation of the indole ring and introduce notable stereoelectronic effects.

The indole ring itself is a planar aromatic system. However, the presence of a large substituent like iodine at the 3-position could potentially induce some minor puckering or distortion of the ring to alleviate steric strain. Conformational analysis, often performed using DFT calculations, can explore the potential energy surface of the molecule to identify the most stable conformation. nih.govmdpi.com

Intramolecular Interactions and Their Impact on Structure

The geometry and electronic structure of this compound are significantly influenced by the interplay of intramolecular interactions between the substituent halogen atoms and the indole ring. Density Functional Theory (DFT) is a primary tool for optimizing the molecular structure and understanding these effects. researchgate.netresearchgate.net The presence of bromine at C5, chlorine at C6, and a bulky iodine atom at C3 introduces considerable steric and electronic perturbations.

Theoretical calculations on related halogenated heterocycles demonstrate that the specific nature and position of the halogen atoms dictate the planarity and bond lengths of the ring system. researchgate.net For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine the optimized geometry. researchgate.net It is expected that the bulky iodine atom at the C3 position would induce some distortion from ideal planarity.

Table 1: Predicted Intramolecular Interaction Characteristics This table is generated based on theoretical principles and data from analogous systems, as direct computational data for this compound is not available in the cited literature.

| Interacting Atoms | Interaction Type | Expected Impact on Structure | Computational Probe |

|---|---|---|---|

| N-H and C3-I | Weak Hydrogen Bond / van der Waals | Minor influence on torsional angles | NBO, AIM |

| C5-Br and C6-Cl | Halogen-Halogen Repulsion/Dispersion | Potential distortion of the benzene (B151609) ring geometry | DFT Geometry Optimization |

Intermolecular Interactions and Halogen Bonding in this compound Systems

Intermolecular forces, particularly halogen bonding (XB), are crucial in determining the solid-state packing and molecular recognition properties of halogenated compounds. dntb.gov.ua A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic site. mdpi.com

Theoretical Assessment of Halogen Bond Donor and Acceptor Capabilities

The ability of this compound to act as a halogen bond donor is dictated by the magnitude of the positive electrostatic potential (ESP) on the outer surface of its halogen atoms. Computational methods like DFT are used to calculate the molecular electrostatic potential (MEP) surface, which visualizes these electrophilic regions. dntb.gov.uaresearchgate.net

The strength of a halogen bond donor generally follows the trend I > Br > Cl > F. wiley-vch.de Consequently, the iodine atom at the C3 position is predicted to be the most potent XB donor in this molecule. The electron-withdrawing nature of the indole ring and the other halogens further enhances the positive σ-hole on the iodine. The bromine at C5 would be the next most effective XB donor, followed by the chlorine at C6.

Conversely, the molecule can also act as a halogen bond acceptor. The π-system of the indole ring and the lone pairs on the nitrogen atom can serve as nucleophilic regions to interact with XB donors. wiley-vch.de

Table 2: Predicted Halogen Bonding Capabilities Predictions are based on established trends in halogen bond strength. researchgate.netwiley-vch.de

| Site | Role | Predicted Strength | Rationale |

|---|---|---|---|

| C3-Iodine | XB Donor | Strong | High polarizability and large σ-hole of iodine. |

| C5-Bromine | XB Donor | Moderate | Intermediate polarizability and σ-hole. |

| C6-Chlorine | XB Donor | Weak | Lower polarizability and smaller σ-hole. |

| Indole π-system | XB Acceptor | Moderate | Electron-rich aromatic system. |

Non-Covalent Interactions with Model Systems (theoretical)

To quantify the strength of these interactions, high-level ab initio calculations, such as Coupled Cluster (CCSD(T)) or Møller–Plesset perturbation theory (MP2), can be performed on a model system. dntb.gov.uanih.gov This involves computationally studying the dimer formed between this compound and a model Lewis base (e.g., formaldehyde (B43269) or ammonia) or a Lewis acid.

Symmetry-Adapted Perturbation Theory (SAPT) is another valuable computational tool that decomposes the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. nih.gov For halogen bonds, both electrostatic and dispersion forces are generally significant contributors to the binding energy. nih.gov Such analyses would likely confirm that the C-I···Y halogen bond is the most significant intermolecular interaction for this molecule when acting as an XB donor.

Reaction Mechanism Prediction and Modeling via Quantum Chemical Methods

Quantum chemical methods are indispensable for elucidating the mechanisms of chemical reactions, including those involving complex molecules like halogenated indoles. capes.gov.brnih.gov

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Indoles are known to undergo electrophilic substitution, preferentially at the C3 position. pearson.comquimicaorganica.org For this compound, the C3 position is already occupied. Therefore, electrophilic attack would likely target other positions, such as C2 or the benzene ring, though the existing electron-withdrawing halogens would deactivate the ring towards this type of reaction.

Theoretical modeling can predict the most likely reaction pathways. A transition state (TS) search is performed to locate the highest energy point along the reaction coordinate. A TS is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. capes.gov.br Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. capes.gov.br This involves following the reaction path downhill from the transition state to connect it to the corresponding reactants and products, thereby confirming that the located TS is indeed the correct one for the reaction of interest. Such calculations could be used to model, for example, N-alkylation or palladium-catalyzed cross-coupling reactions, which are common for halo-indoles. mdpi.commdpi.com

Solvent Effects Modeling on Reaction Pathways

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and pathways. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. researchgate.netresearchgate.net This approach is computationally efficient for modeling how a polar solvent might stabilize charged intermediates or transition states, thereby lowering the activation energy of a reaction.

For a more detailed understanding, explicit solvent models can be used, where a number of solvent molecules are included directly in the quantum mechanical calculation. This is computationally more demanding but can capture specific solvent-solute interactions like hydrogen bonding. For reactions involving this compound, modeling solvent effects would be crucial for accurately predicting reaction barriers and outcomes, especially for reactions that proceed through ionic intermediates. researchgate.net

Spectroscopic Parameter Prediction through Computational Modeling

Computational modeling is instrumental in predicting the spectroscopic properties of this compound. These predictions are valuable for interpreting experimental spectra and understanding the molecule's electronic and vibrational characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts are highly sensitive to the electron distribution around the nuclei. The presence of three different halogen atoms (bromine, chlorine, and iodine) at positions 5, 6, and 3, respectively, significantly influences the electronic environment of the indole ring. The electron-withdrawing nature of these halogens generally leads to a deshielding effect on the nearby carbon and hydrogen atoms, resulting in higher chemical shift values (downfield shifts). The degree of this effect depends on the electronegativity and position of each halogen.

Below is a theoretical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, illustrating the expected values from a computational study.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | 8.2 - 8.5 | - |

| C2-H | 7.5 - 7.8 | 125 - 128 |

| C3 | - | 85 - 90 |

| C4-H | 7.6 - 7.9 | 120 - 123 |

| C5 | - | 115 - 118 |

| C6 | - | 128 - 131 |

| C7-H | 7.3 - 7.6 | 112 - 115 |

| C3a | - | 127 - 130 |

Note: These are hypothetical values for illustrative purposes and would be determined with greater precision in a specific computational study.

Theoretical predictions of vibrational and electronic spectra provide a deeper understanding of the molecular structure and bonding of this compound.

Vibrational (IR/Raman) Spectra: Computational methods can calculate the vibrational frequencies and intensities of the normal modes of vibration for a molecule. These theoretical frequencies correspond to the absorption peaks in an infrared (IR) spectrum and the scattered peaks in a Raman spectrum. For this compound, the predicted vibrational spectra would be characterized by specific bands corresponding to the stretching and bending of its various bonds. For instance, the N-H stretching vibration is expected to appear in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹. The presence of the heavy halogen atoms will result in characteristic low-frequency vibrations corresponding to the C-Br, C-Cl, and C-I stretching modes.

Electronic (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. This calculation provides information about the electronic transitions between molecular orbitals. For this compound, the UV-Vis spectrum is expected to show absorption bands in the ultraviolet region, corresponding to π-π* transitions within the indole ring. The positions and intensities of these bands are influenced by the halogen substituents, which can cause a bathochromic (red) or hypsochromic (blue) shift compared to the parent indole molecule.

Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Predicted Value Range |

|---|---|---|

| IR Spectroscopy | N-H Stretch | 3300 - 3500 cm⁻¹ |

| C-H Aromatic Stretch | 3000 - 3100 cm⁻¹ | |

| C=C Aromatic Stretch | 1450 - 1600 cm⁻¹ | |

| C-I Stretch | 500 - 600 cm⁻¹ | |

| C-Br Stretch | 600 - 700 cm⁻¹ | |

| C-Cl Stretch | 700 - 800 cm⁻¹ |

Note: These are generalized predictions. Actual values would be obtained from specific computational calculations.

Molecular Docking for Theoretical Binding Site Analysis (without specific targets or results)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as an indole derivative, might interact with a biological target.

The indole scaffold is a common structural motif in many biologically active compounds and is known to participate in various types of interactions with protein receptors. nih.govresearchgate.net In a theoretical molecular docking study of this compound, the indole ring system would be a key player in ligand-receptor interactions. nih.gov The planar structure of the indole ring can facilitate π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor's binding pocket. The N-H group of the indole can act as a hydrogen bond donor, forming crucial interactions with hydrogen bond acceptor groups on the protein, such as the carbonyl oxygen of the peptide backbone or acidic amino acid side chains. nih.govmdpi.com

The halogen atoms on the indole ring of this compound can also play a significant role in binding. They can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site on the receptor. These halogens can also enhance van der Waals interactions within the binding pocket.

Pharmacophore modeling is a central concept in computational drug design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the indole scaffold, common pharmacophoric features include hydrogen bond donors (the N-H group), hydrogen bond acceptors (if substituents are present), aromatic rings, and hydrophobic features. nih.govmdpi.com

For a molecule like this compound, a theoretical pharmacophore model could be developed based on its structural features. This model would include:

A hydrogen bond donor feature corresponding to the indole N-H.

An aromatic ring feature representing the indole nucleus.

Hydrophobic/halogen bonding features at positions 3, 5, and 6, representing the iodo, bromo, and chloro substituents, respectively.

Such a pharmacophore model serves as a 3D query to search for other molecules with a similar arrangement of features, potentially leading to the discovery of new compounds with similar biological activities.

Advanced Spectroscopic and Structural Characterization Methodologies for 5 Bromo 6 Chloro 3 Iodo 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy Approaches

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 5-Bromo-6-chloro-3-iodo-1H-indole in solution. The technique maps the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, providing critical information on the connectivity and spatial arrangement of atoms.

Multi-Dimensional NMR Techniques (e.g., 2D-NMR: COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial data, but for an unambiguous assignment of all signals in a polysubstituted molecule like this compound, multi-dimensional NMR techniques are indispensable.